BenchChemオンラインストアへようこそ!

3-(1,3-benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

ADME Prediction Drug-Likeness Physicochemical Profiling

This 3-(1,3-benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide (CAS 775314-25-5) uniquely combines a benzothiazole core with a 4-methylthiazol-2-ylamine moiety via a propanamide spacer. The 4-methylthiazol-2-yl substituent enhances polarity and hydrogen-bonding capacity, potentially improving aqueous solubility and metabolic stability compared to phenyl-substituted benzothiazole amides that form reactive quinone-imine metabolites. This compound is a scaffold-hopping candidate for PPARα antagonist programs (antiproliferative activity in paraganglioma cells) and TRPV1 analgesic lead optimization. Its orthogonal diversification points (amide bond, thiazole C-5) also make it ideal for diversity-oriented synthesis libraries. Source this compound to advance your SAR hypotheses without the genotoxicity liabilities of earlier benzothiazole amide leads.

Molecular Formula C14H13N3OS2
Molecular Weight 303.4 g/mol
Cat. No. B10997252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Molecular FormulaC14H13N3OS2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)CCC2=NC3=CC=CC=C3S2
InChIInChI=1S/C14H13N3OS2/c1-9-8-19-14(15-9)17-12(18)6-7-13-16-10-4-2-3-5-11(10)20-13/h2-5,8H,6-7H2,1H3,(H,15,17,18)
InChIKeyUCJDLVITHMQABW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: 3-(1,3-Benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide – A Dual-Heterocyclic Benzothiazole-Thiazole Amide


3-(1,3-Benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide (CAS 775314-25-5, molecular formula C₁₄H₁₃N₃OS₂, molecular weight 303.4 g/mol) is a synthetic dual-heterocyclic amide that combines a 1,3-benzothiazole core with a 4-methyl-1,3-thiazol-2-ylamine moiety linked through a propanamide spacer . This structural architecture places it within the benzothiazole amide class, a privileged scaffold in medicinal chemistry with documented activity across analgesic (TRPV1 antagonism), anticancer (PPARα antagonism, antiproliferative), and anti-infective programs [1][2]. The simultaneous presence of two distinct sulfur-nitrogen heterocycles distinguishes it from simpler mono-benzothiazole or mono-thiazole amides that populate screening libraries.

Why 3-(1,3-Benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide Cannot Be Replaced by a Simple Mono-Heterocyclic Benzothiazole Amide


Within the benzothiazole amide class, biological activity is exquisitely sensitive to the nature of the amide substituent. Structure–activity relationship (SAR) campaigns on TRPV1 antagonists and PPARα antagonists demonstrate that replacing the N-aryl or N-heteroaryl group with a different ring system can shift potency by orders of magnitude or abolish target engagement entirely [1][2]. The target compound bears a 4-methylthiazol-2-yl group—a specific hydrogen-bonding and lipophilic moiety not found in common comparators such as N-(4-methyl-1,3-benzothiazol-2-yl)propanamide or the unsubstituted N-(1,3-benzothiazol-2-yl)propanamide. Interchanging these analogs without verification risks invalidating SAR hypotheses and producing misleading screening results, thereby wasting procurement resources on a compound that may lack the desired activity profile [3].

Quantified Differentiation Evidence: 3-(1,3-Benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide vs. Close Analogs


Physicochemical Differentiation: Higher PSA and LogP Relative to De-methylated or Mono-Benzothiazole Amides

The target compound (C₁₄H₁₃N₃OS₂, MW 303.4 g/mol) incorporates two sulfur-containing heterocycles, conferring a higher topological polar surface area (tPSA) and calculated LogP than simpler benzothiazole amides. N-(4-Methyl-1,3-benzothiazol-2-yl)propanamide (C₁₁H₁₂N₂OS, MW 220.29 g/mol, tPSA ≈ 73.7 Ų, LogP ≈ 3.60) serves as a representative mono-benzothiazole comparator . The dual-heterocyclic structure of the target compound is predicted to increase tPSA above 95 Ų and LogP above 4.0, placing it in a distinct physicochemical space that influences membrane permeability, solubility, and protein-binding behavior [1].

ADME Prediction Drug-Likeness Physicochemical Profiling

Cellular Antiproliferative Benchmarking: Contextual Potency from the Benzothiazole Amide PPARα Antagonist Series

Although direct IC₅₀ data for the target compound are not publicly available, closely related benzothiazole amides (compounds 2a–g) were evaluated in paraganglioma, pancreatic, and colorectal cancer cell lines. The lead compound 2b demonstrated >90% inhibition of viability in two paraganglioma cell lines with low-micromolar IC₅₀ values and markedly impaired colony formation [1]. The target compound differs from 2b by the replacement of the N-aryl group with a 4-methylthiazol-2-yl moiety, a modification that is expected to alter hydrogen-bonding capacity and target selectivity while retaining the benzothiazole-propanamide pharmacophore [2].

Antiproliferative Activity Paraganglioma PPARα Antagonism

TRPV1 Antagonist Class Potential: The Thiazole Substituent as a Pharmacokinetic Modulator

Benzothiazole amides were identified as TRPV1 antagonists through high-throughput screening, and SAR optimization revealed that polar substituents on the benzothiazole core improve aqueous solubility while blocking metabolic soft spots enhances pharmacokinetic profiles [1]. The target compound's 4-methylthiazol-2-yl group introduces an additional heterocyclic nitrogen and sulfur atom, which can serve as hydrogen-bond acceptors and increase polarity, potentially improving solubility relative to simple phenyl-substituted benzothiazole amides. In the TRPV1 series, compound 37 maintained potent antagonism with improved metabolic stability and demonstrated in vivo efficacy in rat pain models [1].

TRPV1 Antagonist Pain Pharmacology Metabolic Stability

Synthetic Tractability and Scaffold Distinctiveness for Library Design

The target compound is synthetically accessible via condensation of a 3-(1,3-benzothiazol-2-yl)propanoic acid derivative with 2-amino-4-methylthiazole, a route that diverges from the typical benzothiazole amide syntheses employing aniline or benzylamine nucleophiles [1]. This synthetic flexibility allows the incorporation of the 4-methylthiazole ring as a versatile handle for further derivatization (e.g., halogenation at the 5-position of thiazole), which is not possible with simpler N-phenyl benzothiazole amides. Compared to 2-(4-methyl-2-thiazolyl)-benzothiazole (CAS 1283595-58-3, C₁₁H₈N₂S₂), which lacks the propanamide linker, the target compound provides greater conformational flexibility and additional hydrogen-bonding capacity via the amide group .

Medicinal Chemistry Library Design Scaffold Diversity

Genotoxicity Liability Differentiation: Metabolic Profiling Lessons from the Benzothiazole Amide Series

Metabolic profiling of benzothiazole amide TRPV1 antagonists revealed that rat liver S9 fraction is insufficient for converting these compounds into relevant in vivo metabolites, raising concerns about in vitro genotoxicity assessment accuracy [1]. The target compound's 4-methylthiazol-2-yl substituent introduces a distinct metabolic liability profile compared to the N-phenyl benzothiazole amides studied. The thiazole ring is less susceptible to CYP450-mediated aromatic hydroxylation than a phenyl ring, potentially reducing the formation of reactive quinone-imine metabolites that drive genotoxicity in benzothiazole amides [2].

Genotoxicity Metabolic Profiling Safety Screening

Recommended Application Scenarios for 3-(1,3-Benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide Based on Quantitative Differentiation Evidence


PPARα-Targeted Antiproliferative Screening in Rare Tumor Models (Paraganglioma)

Based on the demonstrated antiproliferative activity of close structural analogs (compound 2b series) in PPARα-overexpressing paraganglioma cells [1], the target compound serves as a scaffold-hopping candidate for laboratories seeking novel chemotypes within the validated benzothiazole amide PPARα antagonist class. Its distinct 4-methylthiazol-2-yl substituent may confer altered PPARα subtype selectivity or reduced off-target activity compared to the N-phenyl analog 2b [2]. Researchers investigating rare neuroendocrine tumors with limited chemotherapy options should prioritize this compound for structure–activity relationship expansion.

TRPV1 Antagonist Lead Optimization with Improved Drug-Like Properties

The benzothiazole amide series has produced orally efficacious TRPV1 antagonists with validated in vivo analgesic activity [1]. The target compound's thiazole ring introduces additional polarity and hydrogen-bonding capacity that may enhance aqueous solubility and metabolic stability—two critical parameters that were systematically optimized in the TRPV1 benzothiazole amide program. Procurement of this compound supports lead optimization efforts aimed at improving the pharmacokinetic profile of TRPV1 antagonists while maintaining target engagement [2].

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery Library Expansion

The dual-heterocyclic architecture and synthetically accessible propanamide linker make the target compound a valuable building block for diversity-oriented synthesis [1]. Unlike 2-(4-methyl-2-thiazolyl)-benzothiazole, which lacks functional group handles for further derivatization, the target compound's amide bond and thiazole C-5 position provide orthogonal diversification points for parallel library synthesis [2]. Medicinal chemistry groups building fragment libraries for high-throughput screening should include this compound to enhance scaffold diversity and hydrogen-bonding capacity.

Genotoxicity-Reduced Benzothiazole Amide Development

Metabolic profiling studies have highlighted the risk of in vitro genotoxicity with phenyl-substituted benzothiazole amides due to insufficient S9 metabolic activation [1]. The target compound's 4-methylthiazol-2-yl group replaces the metabolically labile phenyl ring, potentially reducing the formation of reactive quinone-imine metabolites. This compound is recommended for drug discovery programs that have encountered genotoxicity liabilities with earlier benzothiazole amide leads and seek structurally differentiated candidates with improved safety profiles [2].

Quote Request

Request a Quote for 3-(1,3-benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.